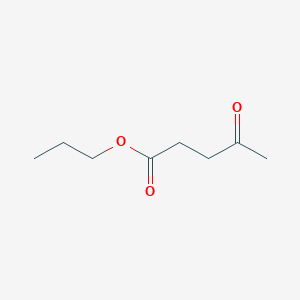

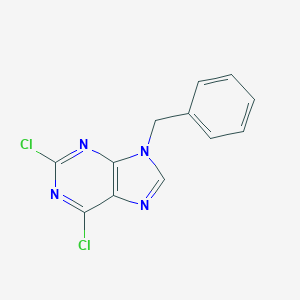

![molecular formula C13H13NO2S B152849 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid CAS No. 1017439-23-4](/img/structure/B152849.png)

4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid, also known as MTT, is a chemical compound that has been widely used in scientific research. It is a yellow tetrazolium salt that is commonly used as a colorimetric assay to measure cell viability and proliferation. MTT has gained popularity due to its ease of use, high sensitivity, and low cost.

Mecanismo De Acción

The mechanism of action of 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid is based on its ability to penetrate the cell membrane and be reduced by mitochondrial enzymes. The reduction of 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid to formazan is an indicator of mitochondrial activity, which is directly proportional to the number of viable cells present in the sample. The formazan product can be quantified using a spectrophotometer, and the absorbance value is used to determine the cell viability and proliferation.

Efectos Bioquímicos Y Fisiológicos

4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid has no known biochemical or physiological effects on cells. It is a non-toxic compound that is selectively reduced by mitochondrial enzymes in viable cells. The reduction of 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid to formazan does not interfere with cellular processes or alter cell morphology.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid has several advantages over other cell viability assays. It is easy to use, highly sensitive, and low cost. 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid is also compatible with a wide range of cell types and can be used in both adherent and non-adherent cells. However, 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid has some limitations. It is a colorimetric assay and requires a spectrophotometer to quantify the formazan product. 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid is also sensitive to the presence of reducing agents and can give false-positive results in the presence of certain compounds.

Direcciones Futuras

For 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid research include developing new tetrazolium salts and assays and standardizing the 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid assay.

Métodos De Síntesis

4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid is synthesized by the reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and sodium hydroxide. The reaction results in the formation of a yellow tetrazolium salt that is soluble in water and organic solvents. The synthesis method is simple and can be easily scaled up for large-scale production.

Aplicaciones Científicas De Investigación

4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. It is commonly used in drug discovery, toxicology, and cancer research. 4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid works by penetrating the cell membrane and being reduced by mitochondrial enzymes to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample.

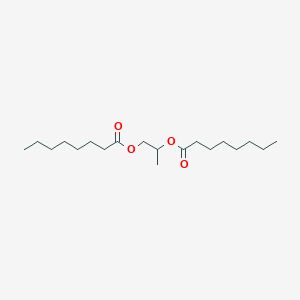

Propiedades

Número CAS |

1017439-23-4 |

|---|---|

Nombre del producto |

4-[(4,5-Dimethyl-2-thiazolyl)methyl]-benzoic Acid |

Fórmula molecular |

C13H13NO2S |

Peso molecular |

247.31 g/mol |

Nombre IUPAC |

4-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]benzoic acid |

InChI |

InChI=1S/C13H13NO2S/c1-8-9(2)17-12(14-8)7-10-3-5-11(6-4-10)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |

Clave InChI |

XZCUXVDXKUEYCW-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=N1)CC2=CC=C(C=C2)C(=O)O)C |

SMILES canónico |

CC1=C(SC(=N1)CC2=CC=C(C=C2)C(=O)O)C |

Sinónimos |

4-[4,5-Dimethyl-thiazol-2-yl]methyl Benzoic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)